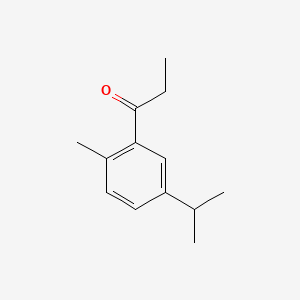

5'-Isopropyl-2'-methylpropiophenone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84145-57-3 |

|---|---|

Molekularformel |

C13H18O |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

1-(2-methyl-5-propan-2-ylphenyl)propan-1-one |

InChI |

InChI=1S/C13H18O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6-9H,5H2,1-4H3 |

InChI-Schlüssel |

ITZRSUKOUHROOX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C(C=CC(=C1)C(C)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Isopropyl 2 Methylpropiophenone

Friedel-Crafts Acylation Approaches to Substituted Propiophenone (B1677668) Systems

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.comsaskoer.ca For the synthesis of 5'-isopropyl-2'-methylpropiophenone, the logical starting materials are p-cymene (B1678584) (1-isopropyl-4-methylbenzene) and an acylating agent like propionyl chloride or propionic anhydride (B1165640).

Catalyst Systems and Reaction Conditions

The reaction proceeds via an electrophilic aromatic substitution mechanism, which requires a Lewis acid catalyst to activate the acylating agent. saskoer.ca Common catalysts for this transformation are metal halides. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency.

A similar reaction, the Friedel-Crafts acylation of p-cymene with acetyl chloride to produce 5'-isopropyl-2'-methylacetophenone, has been reported using iron(III) oxide as a catalyst at room temperature, highlighting a regioselective and efficient process. chemicalbook.com For the acylation with propionyl chloride, traditional Lewis acids are typically employed.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Notes |

| Aluminum chloride (AlCl₃) | Propionyl chloride | Dichloromethane (DCM), Carbon disulfide (CS₂) | 0 to RT | Standard, highly active system; requires stoichiometric amounts as it complexes with the product ketone. masterorganicchemistry.comorganic-chemistry.org |

| Ferric chloride (FeCl₃) | Propionyl chloride | Nitromethane | RT | A common alternative to AlCl₃. masterorganicchemistry.com |

| Zinc oxide (ZnO) | Propionic anhydride | Solvent-free | - | A heterogeneous catalyst promoting greener reaction conditions. organic-chemistry.org |

| Methanesulfonic acid | Propionic acid | Graphite | - | Used for acylation of aromatic ethers, suggesting applicability for activated rings like p-cymene. organic-chemistry.org |

The reaction is typically run at low to ambient temperatures to control exothermicity and minimize side reactions. The catalyst, usually AlCl₃, is used in stoichiometric amounts because it forms a complex with the resulting ketone product, rendering it inactive for further catalysis. organic-chemistry.org

Regioselectivity and Yield Optimization

In the Friedel-Crafts acylation of p-cymene, the directing effects of the existing alkyl substituents—isopropyl and methyl groups—are crucial. Both are ortho-, para-directing activators. Since the para position is blocked, the incoming propionyl group will be directed to one of the ortho positions.

The two possible products are:

This compound : Acylation occurs ortho to the methyl group.

2'-isopropyl-5'-methylpropiophenone : Acylation occurs ortho to the isopropyl group.

The isopropyl group is bulkier than the methyl group, which introduces significant steric hindrance. Consequently, the electrophilic attack is more likely to occur at the position ortho to the smaller methyl group, making This compound the expected major product.

To optimize the yield of the desired isomer, reaction conditions can be fine-tuned. Lower reaction temperatures often enhance selectivity by favoring the thermodynamically more stable product and minimizing side reactions. researchgate.net The choice of solvent can also play a role in the distribution of isomers.

Grignard Reaction Pathways in Ketone Synthesis

Grignard reactions offer a powerful method for C-C bond formation by reacting an organomagnesium halide (Grignard reagent) with a carbonyl-containing compound. pressbooks.publeah4sci.com However, the direct reaction of a Grignard reagent with an acyl chloride to synthesize a ketone is complicated by a secondary reaction: the ketone product is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. quora.com

Precursor Selection and Stoichiometry

Two primary Grignard-based routes could be envisioned for the synthesis of this compound:

Route A : Reaction of an ethylmagnesium halide (e.g., EtMgBr) with 5-isopropyl-2-methylbenzoyl chloride.

Route B : Reaction of a 5-isopropyl-2-methylphenylmagnesium halide with propionyl chloride.

Both routes require careful control of stoichiometry, typically using a 1:1 molar ratio of the Grignard reagent to the acyl chloride. The addition of the Grignard reagent is usually performed at low temperatures to minimize the subsequent attack on the newly formed ketone. designer-drug.com

Reaction Mechanism and Control

The high reactivity of Grignard reagents necessitates specific strategies to halt the reaction at the ketone stage. bohrium.com

Low-Temperature Addition : Performing the reaction at very low temperatures (e.g., -78 °C) can often prevent the over-addition reaction, as the tetrahedral intermediate formed upon the first addition is stable at these temperatures and does not readily eliminate to form the ketone until workup.

Use of Less Reactive Organometallics : A classic approach involves transmetalation of the highly reactive Grignard reagent to a less reactive organometallic species.

Organocadmium Reagents (Gilman Reagents) : Reacting the Grignard reagent with cadmium chloride (CdCl₂) produces a dialkylcadmium compound. These reagents are sufficiently reactive to couple with acyl chlorides but are generally unreactive towards the product ketone. quora.comwikipedia.org

Organozinc Reagents : Organozinc compounds, used in the Blaise ketone synthesis, also exhibit lower reactivity than Grignard reagents and can provide the desired ketone from an acyl chloride. wikipedia.org

Weinreb Amide Chemistry : A modern and highly reliable method involves the use of N-methoxy-N-methylamides, known as Weinreb amides. wikipedia.orgmychemblog.com An acyl chloride is first converted to the corresponding Weinreb amide (e.g., N-methoxy-N-methyl-5-isopropyl-2-methylbenzamide). This amide reacts with a Grignard reagent to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until an acidic workup is performed, thus effectively preventing the second addition of the Grignard reagent. wikipedia.orgwenxuecity.com This method is known for its high yields and tolerance of various functional groups. wenxuecity.com

Alternative and Advanced Synthetic Strategies for Complex Ketone Structures

Beyond traditional methods, modern cross-coupling reactions provide powerful and highly selective alternatives for synthesizing complex ketones like this compound. These catalytic methods often offer broader functional group tolerance and milder reaction conditions.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction can form ketones by coupling an acyl chloride with an organoboron compound (e.g., a boronic acid). mdpi.comacs.org For this synthesis, 5-isopropyl-2-methylphenylboronic acid could be coupled with propionyl chloride in the presence of a palladium catalyst and a base. nsf.govorganic-chemistry.org This method is noted for its high chemoselectivity. nsf.gov

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org The acylation variant reacts an organozinc reagent with an acyl chloride. researchgate.netlookchem.com For instance, ethylzinc (B8376479) chloride could be coupled with 5-isopropyl-2-methylbenzoyl chloride. This reaction is highly effective for ketone synthesis due to the high functional group tolerance of organozinc reagents. lookchem.com

These advanced catalytic methods represent the forefront of ketone synthesis, providing efficient and flexible routes to highly substituted and functionalized aromatic structures. nih.govrsc.orgnih.gov

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the synthesis of complex molecules under milder conditions than traditional methods. eie.grnih.gov These reactions, often named after their discoverers (e.g., Suzuki, Heck, Negishi), offer high selectivity and functional group tolerance. mdpi.com The synthesis of this compound can be conceptually achieved through several of these cross-coupling strategies.

The core principle involves the coupling of an organometallic nucleophile with a suitable electrophilic partner, catalyzed by a transition metal complex, typically based on palladium or nickel. mdpi.comchemie-brunschwig.ch For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely used method due to the stability and low toxicity of the boronic acid reagents. chemie-brunschwig.ch Other notable methods include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the acylation of thioesters. sioc-journal.cn

Below is a conceptual overview of how these reactions could be applied to synthesize this compound.

| Coupling Reaction | Aryl Source (Nucleophile) | Acyl Source (Electrophile) | Typical Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (5-isopropyl-2-methylphenyl)boronic acid | Propionyl chloride | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Stable, low-toxicity boron reagents. chemie-brunschwig.ch |

| Negishi Coupling | (5-isopropyl-2-methylphenyl)zinc chloride | Propionyl chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High reactivity of organozinc reagents. mdpi.com |

| Stille Coupling | 1-isopropyl-4-methyl-2-(tributylstannyl)benzene | Propionyl chloride | Pd(PPh₃)₄ | Tolerant to a wide range of functional groups. |

| Thioester Coupling | 5-isopropyl-2-methylphenyl bromide | S-ethyl propanethioate | Pd or Ni catalyst | Utilizes stable thioesters as acylating agents. sioc-journal.cn |

Stereoselective and Asymmetric Synthesis (Conceptual)

While this compound itself is an achiral molecule, the principles of stereoselective and asymmetric synthesis are critical when considering the preparation of its chiral derivatives, which could have applications in various fields. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial in pharmacology where different enantiomers can have vastly different biological activities. anu.edu.au

A chiral center could be introduced into the propiophenone structure, for example, at the alpha-position to the carbonyl group (to form a chiral ketone) or by reducing the ketone to a chiral alcohol. The synthesis of such molecules in an enantiomerically pure form would require advanced stereoselective methods.

Conceptual strategies for achieving this include:

Catalytic Asymmetric Alkylation/Acylation: This involves the reaction of a prochiral enolate of a simpler ketone with an electrophile in the presence of a chiral catalyst to create a stereocenter.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus isolated. nih.govrsc.org For example, a racemic mixture of a chiral propiophenone derivative could be resolved using a chiral reagent or catalyst. nih.gov

Asymmetric Reduction: The prochiral ketone of this compound could be reduced to a chiral alcohol using a chiral reducing agent or a catalyst, such as those used in Noyori asymmetric hydrogenation.

| Strategy | Description | Example Concept |

|---|---|---|

| Chiral Catalyst | A small amount of a chiral catalyst creates a chiral environment for the reaction, inducing enantioselectivity. | Asymmetric hydrogenation of the ketone using a Ru-BINAP catalyst to yield a chiral alcohol. |

| Chiral Auxiliary | A chiral molecule is covalently bonded to the substrate to direct a stereoselective transformation. | Formation of a chiral imine from the ketone, followed by diastereoselective α-alkylation and subsequent hydrolysis. uoa.gr |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. nih.gov | Enzymatic acylation of a racemic α-substituted propiophenone alcohol, selectively acylating one enantiomer. |

Green Chemistry Approaches in Propiophenone Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.ma These principles are increasingly important in both academic and industrial synthesis to minimize environmental impact and improve safety and efficiency. mdpi.com

As previously mentioned, the traditional Friedel-Crafts acylation for preparing propiophenones has significant environmental drawbacks, primarily the large quantities of corrosive and hydrologically sensitive Lewis acid catalysts (e.g., AlCl₃) required, which generate substantial waste during aqueous workup. google.com

Green chemistry offers several alternative approaches:

Heterogeneous Catalysis: Replacing soluble Lewis acids like AlCl₃ with solid acid catalysts such as zeolites or clays. These catalysts are often less corrosive, can be easily separated from the reaction mixture by filtration, and can potentially be reused, thereby reducing waste.

Solvent-Free Reactions: Performing the synthesis without a solvent (neat) or under mechanochemical conditions (grinding) can significantly reduce waste and simplify purification. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous chlorinated solvents or hydrocarbons with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green strategy. ejcmpr.com Research has shown the viability of reactions like bromination of propiophenone derivatives in greener media. researchgate.net

| Parameter | Traditional Approach (Friedel-Crafts) | Greener Approach |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) libretexts.org | Catalytic amount of a reusable solid acid (e.g., Zeolite) |

| Solvent | Hazardous solvents (e.g., CS₂, Nitrobenzene) | Benign solvents (e.g., water) or solvent-free conditions. mdpi.comresearchgate.net |

| Atom Economy | Low, due to stoichiometric catalyst waste. | Higher, due to catalytic nature and reduced byproducts. |

| Energy | Often requires prolonged heating. | Microwave irradiation can shorten reaction times significantly. mdpi.com |

| Waste | Large amounts of acidic aqueous waste. | Minimal waste, catalyst can be recycled. |

Chemical Reactivity and Transformation of 5 Isopropyl 2 Methylpropiophenone

Reactions Involving the Ketone Functional Group

The carbonyl group is a primary site of reactivity in 5'-Isopropyl-2'-methylpropiophenone, susceptible to attack by nucleophiles and reduction to form alcohols. numberanalytics.com

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon electrophilic and thus a target for various nucleophiles. numberanalytics.comlibretexts.org

Nucleophilic Addition Reactions:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl carbon produces tertiary alcohols after an acidic workup. organic-chemistry.orgleah4sci.commasterorganicchemistry.com The steric hindrance caused by the ortho-methyl group and the isopropyl group on the aromatic ring, as well as the ethyl group of the propiophenone (B1677668) moiety, may influence the reaction rate and yield. organic-chemistry.orgacs.org For sterically hindered ketones, side reactions such as enolization and reduction can occur. organic-chemistry.org

Reformatsky Reaction: This reaction involves the condensation of the ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orgbyjus.com This reaction is known to work with aromatic ketones, and the resulting products can be valuable synthetic intermediates. le.ac.ukscispace.comrsc.org

Reduction Reactions: The ketone functional group can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reagents used.

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Common methods include catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) and lithium aluminum hydride. wikipedia.org These reactions transform the prochiral ketone into a chiral alcohol.

Deoxygenation to Alkanes: The complete reduction of the carbonyl group to a methylene (CH₂) group can be achieved through several methods:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. alfa-chemistry.comwikipedia.orgallen.inbyjus.com It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.orgbyjus.com

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide. It is suitable for substrates that are sensitive to acid. youtube.com The combination of a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a classic strategy for the primary alkylation of aromatic rings, avoiding carbocation rearrangements. wikipedia.orgyoutube.com

A summary of representative reduction reactions for aromatic ketones is presented below.

| Reaction Type | Reagents | Product | Applicability Notes |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Secondary Alcohol | General method for ketone reduction. |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Common and efficient laboratory method. |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane | Effective for acid-stable aryl-alkyl ketones. wikipedia.orgbyjus.com |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Alkane | Suitable for base-stable substrates. youtube.com |

Condensation reactions involve the reaction of the ketone with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule. ccsenet.org These reactions are fundamental for creating new carbon-nitrogen and carbon-carbon double bonds.

Imine and Enamine Formation: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can lead to the formation of enamines.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene. This allows for the synthesis of various substituted styrene (B11656) derivatives from this compound.

Michael Addition: While the ketone itself does not undergo a Michael addition, α,β-unsaturated ketones derived from it can act as acceptors for nucleophiles in a 1,4-conjugate addition. cem.com

Aromatic Ring Functionalization and Substitutions

The aromatic ring of this compound is substituted with three groups: an isopropyl group, a methyl group, and a propionyl group. The isopropyl and methyl groups are ortho, para-directing activators, while the propionyl group (an acyl group) is a meta-directing deactivator. The combined electronic and steric effects of these substituents will direct the position of incoming electrophiles.

The positions for electrophilic attack are determined by the directing effects of the existing substituents. The powerful ortho, para-directing influence of the alkyl groups (isopropyl and methyl) generally outweighs the meta-directing effect of the deactivating propionyl group. The most likely positions for substitution are ortho to the alkyl groups and not sterically hindered.

Nitration: Nitration of p-cymene (B1678584) (the parent aromatic system) with nitric acid in acetic anhydride (B1165640) or with a mixture of nitric and sulfuric acid typically results in substitution at the position ortho to the isopropyl group, yielding 2-nitro-p-cymene. cdnsciencepub.comacs.org For this compound, the directing effects would favor nitration at the C3' and C6' positions. Steric hindrance from the adjacent isopropyl and propionyl groups might influence the regioselectivity.

Halogenation: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also be directed by the alkyl groups to the available ortho and para positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group onto the ring, likely at a sterically accessible position ortho to an alkyl group.

Friedel-Crafts Reactions: Due to the presence of the deactivating propionyl group, further Friedel-Crafts acylation or alkylation on the aromatic ring is generally difficult.

| EAS Reaction | Typical Reagents | Expected Major Product(s) (Position of Substitution) |

| Nitration | HNO₃, H₂SO₄ | Substitution at C3' or C6' |

| Bromination | Br₂, FeBr₃ | Substitution at C3' or C6' |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Substitution at C3' or C6' |

The alkyl side chains (isopropyl and methyl) on the aromatic ring can undergo oxidation, particularly at the benzylic positions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbons. The tertiary benzylic carbon of the isopropyl group and the primary benzylic carbon of the methyl group are both susceptible to oxidation. Studies on the liquid-phase oxidation of p-cymene have shown that attack occurs at both the methyl and isopropyl groups, with the tertiary carbon of the isopropyl group being more susceptible. cdnsciencepub.comcdnsciencepub.com Depending on the reaction conditions, this can lead to the formation of alcohols, ketones, or carboxylic acids at these positions. tandfonline.comontosight.airsc.orgmdpi.comambeed.com For instance, oxidation of p-cymene can yield products like p-methylacetophenone and cumic acid. cdnsciencepub.comgoogle.com

Stereochemical Considerations in this compound and its Derivatives

The reduction of the prochiral ketone, this compound, leads to the formation of a new stereocenter, resulting in a chiral secondary alcohol. The control of this stereochemistry is a significant aspect of its chemistry.

Asymmetric Reduction: The enantioselective reduction of prochiral ketones is a well-established method for producing optically active alcohols, which are valuable building blocks in pharmaceutical synthesis. researchgate.netnih.govnih.govrsc.org This can be achieved using:

Chiral Catalysts: Asymmetric hydrogenation using transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands (e.g., BINAP derivatives) can produce the corresponding alcohol with high enantiomeric excess (ee). ccsenet.orgacs.orgresearchgate.netnih.govliv.ac.uk

Biocatalysis: Enzymes, such as ketoreductases (KREDs) from microorganisms or plants, can reduce prochiral ketones with high stereoselectivity, often yielding one enantiomer in high purity. researchgate.netnih.govrsc.orgrsc.org

Chiral Auxiliaries and Reagents: Reagents like the Midland Alpine borane (B79455) reduction or the use of chiral auxiliaries can also achieve enantioselective reduction. wikipedia.orgtandfonline.comrug.nl

The enantioselective addition of nucleophiles, such as in the asymmetric Grignard reaction or Reformatsky reaction, can also be used to create chiral tertiary alcohols with high enantiomeric purity by employing chiral ligands. le.ac.ukrsc.orggoogle.com

The table below summarizes outcomes for asymmetric reductions of similar propiophenone substrates.

| Substrate | Method/Catalyst | Product | Enantiomeric Excess (ee) |

| Propiophenone | (Thio)phosphoramide-Borane Complex | (S)-1-Phenyl-1-propanol | Up to 95% rug.nl |

| β-chloro-propiophenone | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, H₂ | (S)-3-chloro-1-phenylpropanol | 90% ccsenet.org |

| Propiophenone | Mn-1 (PNN-pincer complex), ATH | Chiral Alcohol | Up to 99% bohrium.com |

| Propiophenone | Chiral diamine ligand (1b), MeMgBr | Chiral Tertiary Alcohol | 92% google.com |

Chiral Auxiliaries in Stereoselective Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one of the prochiral faces of the substrate, leading to the formation of a new stereocenter with a preferred configuration. After the desired transformation, the chiral auxiliary can be removed and ideally recycled. sigmaaldrich.com

Common classes of chiral auxiliaries include Evans' oxazolidinones, Meyers' chiral bicyclic lactams, and pseudoephedrine amides. sigmaaldrich.comnih.gov These auxiliaries have been successfully employed in a wide range of stereoselective reactions, such as alkylations, aldol (B89426) reactions, and conjugate additions. The choice of the appropriate chiral auxiliary depends on the specific substrate and reaction type, as the effectiveness of stereochemical control can vary significantly. nih.gov

In the context of propiophenones, the α-carbon to the carbonyl group is prochiral. The attachment of a chiral auxiliary can facilitate diastereoselective enolate formation and subsequent reaction with electrophiles. For instance, the formation of an enolate from a propiophenone derivative bearing a chiral auxiliary can lead to a conformationally rigid intermediate where one face of the enolate is sterically shielded by the auxiliary. This directs the incoming electrophile to the less hindered face, resulting in a high degree of diastereoselectivity.

Enantiomeric Excess and Diastereomeric Ratios

In stereoselective synthesis, the success of a reaction is often quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.

Diastereomeric ratio refers to the relative amounts of diastereomers produced in a chemical reaction. Since diastereomers have different physical and chemical properties, they can often be separated by techniques such as chromatography. The diastereomeric ratio is a direct measure of the stereoselectivity of the reaction that produced them.

The level of enantiomeric excess or diastereomeric ratio achieved in a stereoselective transformation is influenced by several factors, including the choice of chiral auxiliary, the reaction conditions (e.g., temperature, solvent, and reagents), and the specific substrate. For instance, in the alkylation of a ketone enolate, the structure of the chiral auxiliary and the nature of the electrophile can significantly impact the diastereomeric ratio of the resulting product.

Detailed research findings, including specific data on enantiomeric excess and diastereomeric ratios for reactions involving this compound, are not available in the public domain. Consequently, a data table summarizing these key metrics for transformations of this specific compound cannot be generated.

Spectroscopic and Analytical Characterization of 5 Isopropyl 2 Methylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. The ¹H NMR spectrum of 5'-Isopropyl-2'-methylpropiophenone would be expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, the methyl group protons, and the protons of the propionyl group.

Aromatic protons typically resonate in the downfield region of the spectrum, and their splitting patterns can reveal the substitution pattern on the benzene (B151609) ring. The isopropyl group would exhibit a characteristic septet for the single proton and a doublet for the six equivalent methyl protons. The methyl group attached to the aromatic ring would appear as a singlet. The ethyl group of the propiophenone (B1677668) moiety would show a quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C3'-H, C4'-H, C6'-H) | ~7.0-7.8 | Multiplet |

| Isopropyl (CH) | ~2.9-3.1 | Septet |

| Propiophenone (CH2) | ~2.8-3.0 | Quartet |

| Aromatic Methyl (CH3) | ~2.3-2.5 | Singlet |

| Isopropyl (CH3)2 | ~1.2-1.3 | Doublet |

| Propiophenone (CH3) | ~1.1-1.2 | Triplet |

| Note: This is a predicted data table based on typical chemical shifts for similar functional groups and may not represent experimentally derived values. |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. masterorganicchemistry.com

The ¹³C NMR spectrum of this compound is expected to display a distinct signal for each of the 13 carbon atoms in the molecule, unless symmetry results in chemical equivalence. masterorganicchemistry.com The carbonyl carbon of the ketone group will appear significantly downfield. The aromatic carbons will resonate in the mid-range of the spectrum, with their specific shifts influenced by the attached substituents. The carbons of the isopropyl and propionyl groups will appear in the upfield region.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~200-210 |

| Aromatic (C1', C2', C3', C4', C5', C6') | ~125-150 |

| Isopropyl (CH) | ~30-40 |

| Propiophenone (CH2) | ~30-35 |

| Aromatic Methyl (CH3) | ~20-25 |

| Isopropyl (CH3)2 | ~20-25 |

| Propiophenone (CH3) | ~8-12 |

| Note: This is a predicted data table based on typical chemical shifts for similar functional groups and may not represent experimentally derived values. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. msu.edu

The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical or a 2-methyl-5-isopropylphenyl radical. youtube.com Another characteristic fragmentation would be the loss of the isopropyl group. nih.gov The most stable fragment ions will typically produce the most intense peaks in the spectrum, known as the base peak. libretexts.org

| Ion | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₃H₁₈O]⁺ | 190 |

| [M - C₂H₅]⁺ | [CH₃(CH₃)₂CHC₆H₃(CH₃)CO]⁺ | 161 |

| [M - C₃H₇]⁺ | [C₆H₅(CH₃)COCH₂CH₃]⁺ | 147 |

| [C₉H₁₁]⁺ | [(CH₃)₂CHC₆H₄CH₃]⁺ | 119 |

| [C₇H₇O]⁺ | [CH₃C₆H₄CO]⁺ | 119 |

| [C₃H₇]⁺ | [(CH₃)₂CH]⁺ | 43 |

| Note: This is a predicted data table based on common fragmentation patterns of ketones and substituted benzenes and may not represent experimentally derived values. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for compounds that are not volatile enough for gas chromatography. worldscientific.com

LC-MS can be employed for the determination of this compound in various matrices. food.gov.uk The liquid chromatograph separates the compound from other components in the sample, and the mass spectrometer provides sensitive and selective detection. nih.govwaters.com Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and thermal stability of the analyte. food.gov.uk LC-MS is a valuable tool for quantitative analysis and can be used to determine the concentration of the compound in a sample. ub.edu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of non-volatile compounds. nih.gov

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a primary technique for assessing the purity and performing quantitative analysis of volatile and thermally stable compounds like this compound. researchgate.net The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative data. sapub.org

For aromatic ketones, GC analysis is a well-established practice. researchgate.netdoi.org The purity of the synthesized compound can be determined by the relative area of the main peak in the resulting chromatogram. For instance, in the analysis of related acetophenones, GC has demonstrated the ability to achieve high-purity assessments, with the main product peak contributing over 95% of the total ion chromatogram. sapub.org GC-MS is particularly powerful, as it provides mass spectra for each separated component, enabling positive identification by comparing the fragmentation pattern with spectral libraries or known standards. sapub.orgacs.org This is crucial for identifying any impurities or side-products from the synthesis.

Typical GC methods for aromatic ketones involve using a non-polar or medium-polarity capillary column. sapub.orgrsc.org The operating conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good resolution and peak shape.

Table 1: Representative Gas Chromatography (GC) Conditions for Aromatic Ketone Analysis

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Column | Rxi®-5Sil MS (30 m x 0.25 mm i.d.) or similar | Provides separation based on boiling point and polarity. sapub.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the analyte through the column. sapub.org |

| Injector Temp. | 250 - 300 °C | Ensures rapid volatilization of the sample. acs.orgrsc.org |

| Oven Program | Initial temp 60°C, ramp 5-20°C/min to 250-280°C | Separates compounds with different boiling points. sapub.orgrsc.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification of the analyte. sapub.orgfood.gov.uk |

| Injection Mode | Splitless or Split | Method of introducing the sample onto the column. acs.org |

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. sigmaaldrich.com For this compound, HPLC offers a robust method for analysis and purification.

A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar; separation is based on the hydrophobic interactions of the analyte with the stationary phase. The isopropyl and methyl groups on the phenyl ring of the target compound increase its hydrophobicity compared to unsubstituted propiophenone, leading to distinct retention characteristics.

The development of an HPLC method involves optimizing several parameters, including the choice of stationary phase (e.g., C8 or C18), mobile phase composition (the ratio of organic solvent to aqueous buffer), and detector wavelength. sigmaaldrich.comresearchgate.net For aromatic ketones, UV detection is commonly employed, with the wavelength set to an absorption maximum of the analyte to ensure high sensitivity. nih.gov The efficiency of the separation is evaluated based on parameters like resolution (R), plate count (N), and selectivity (α). sigmaaldrich.com

Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Compound | This compound | sielc.com |

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Mode | Isocratic or Gradient Elution | sigmaaldrich.comlcms.cz |

| Detector | UV-Vis or Mass Spectrometry (MS) | sielc.comnih.gov |

| Application | Purity assessment, quantitative analysis, preparative separation | sielc.comsielc.com |

Advanced Spectroscopic Methods for Conformational and Electronic Structure

Beyond routine analysis, advanced spectroscopic techniques are employed to elucidate the detailed conformational landscape and electronic structure of molecules like this compound. These studies are often supported by computational chemistry methods.

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotations around the C-C bonds of the isopropyl and propionyl groups, as well as the bond connecting the carbonyl group to the aromatic ring, result in various possible conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, are powerful tools for this purpose. numberanalytics.com By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the predominant conformation in solution can be determined. acs.org

Theoretical calculations using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are invaluable for mapping the potential energy surface and identifying stable conformers and the energy barriers between them. researchgate.networldscientific.com These computational methods can also predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data for validation. worldscientific.com

The electronic structure of the molecule, which governs its reactivity and spectroscopic properties, can also be probed. UV-Vis spectroscopy reveals electronic transitions between molecular orbitals. Computational methods provide detailed information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. worldscientific.com The presence of the carbonyl group and the substituted aromatic ring creates a conjugated system whose electronic properties are influenced by the electron-donating effects of the alkyl (isopropyl and methyl) substituents. nih.gov Natural Bond Orbital (NBO) analysis, a computational technique, can further quantify hyperconjugative interactions and charge distribution within the molecule. worldscientific.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Isopropyl-2-methylphenol |

| Acetanilide |

| Acetonitrile |

| Acetophenone (B1666503) |

| Butyrophenone |

| Benzophenone (B1666685) |

| 2-hydroxy 2-methyl propiophenone |

| α-halopropiophenones |

| p-methylacetophenone |

| Propiophenone |

| Heptanophenone |

| Hexanophenone |

| Valerophenone |

| Formic acid |

| Helium |

| Hydrogen |

| Phosphoric acid |

Computational and Theoretical Investigations of 5 Isopropyl 2 Methylpropiophenone

Electronic Structure and Molecular Conformation Analysis

The electronic structure and preferred three-dimensional shape (conformation) of a molecule are fundamental to its chemical behavior. For 5'-isopropyl-2'-methylpropiophenone, these properties are influenced by the interplay of the carbonyl group, the aromatic ring, and the alkyl substituents (isopropyl and methyl groups).

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on various propiophenone (B1677668) derivatives provide a framework for understanding this compound.

For instance, DFT calculations on 2-hydroxy-2-methyl propiophenone have been used to determine its optimized molecular structure, vibrational frequencies, and electronic properties. worldscientific.com Similar calculations on substituted acetophenones have been employed to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and stability. worldscientific.comsimulations-plus.com

For this compound, DFT calculations would likely reveal the distribution of electron density, with the carbonyl oxygen being a region of high electron density (a negative electrostatic potential) and the adjacent carbon atom being relatively electron-deficient. The isopropyl and methyl groups, being electron-donating, would influence the electron density of the phenyl ring.

The HOMO-LUMO energy gap is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. In related propiophenone derivatives studied for their anti-HIV-1 activity, the HOMO and LUMO energies were calculated to understand their electronic properties and interaction mechanisms. simulations-plus.com It is anticipated that the alkyl substituents on this compound would slightly raise the energy of the HOMO and have a smaller effect on the LUMO, potentially leading to a moderate HOMO-LUMO gap.

Table 1: Representative Calculated Electronic Properties of a Related Propiophenone Derivative (2-hydroxy-2-methyl propiophenone)

| Property | Calculated Value | Method/Basis Set | Reference |

| HOMO Energy | -6.5 eV | HF/6-31+G | worldscientific.com |

| LUMO Energy | 0.5 eV | HF/6-31+G | worldscientific.com |

| Energy Gap (LUMO-HOMO) | 7.0 eV | HF/6-31+G | worldscientific.com |

Note: This data is for a related compound and serves as an illustrative example of the types of values obtained from DFT calculations.

Molecular mechanics methods, such as MMX, and molecular dynamics simulations are valuable for exploring the conformational landscape of flexible molecules. cdnsciencepub.com The key flexible bond in this compound is the one connecting the carbonyl carbon to the phenyl ring, allowing for rotation of the propiophenone group relative to the ring.

Studies on substituted p-methoxy-β-phenylpropiophenones have shown that methyl substitution can dramatically affect the molecule's conformational preferences, which in turn influences its photochemical properties. cdnsciencepub.com For this compound, the bulky isopropyl group at the 5'-position and the methyl group at the 2'-position will create steric hindrance. This steric crowding will likely dictate the preferred rotational angle (dihedral angle) between the plane of the phenyl ring and the carbonyl group.

It is expected that the lowest energy conformation would be one that minimizes the steric clashes between the ethyl group of the propiophenone moiety and the ortho-methyl group on the phenyl ring. DFT calculations on 2'-fluoro-substituted acetophenones have confirmed that s-trans conformers (where the carbonyl group points away from the substituent) are generally more stable than s-cis conformers. nih.gov A similar preference is expected for this compound to alleviate steric strain from the 2'-methyl group.

Table 2: Representative Conformational Energy Data for a Substituted Acetophenone (B1666503) Derivative

| Conformer | Relative Energy (ΔG) | Conformer Ratio (Calculated) | Method/Basis Set | Reference |

| s-trans | 0 kcal/mol | Dominant | RmPW1PW91/6-311G(d,p) | nih.gov |

| s-cis | > 2 kcal/mol | Minor | RmPW1PW91/6-311G(d,p) | nih.gov |

Note: This data is for a related acetophenone derivative and illustrates the typical energy differences found between conformers.

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reaction types are of interest, including reactions at the carbonyl group and electrophilic aromatic substitution on the phenyl ring.

Reactions involving the carbonyl group, such as reduction or aldol (B89426) condensation, are common for ketones. researchgate.net The steric hindrance from the 2'-methyl group and the electronic effects of both alkyl substituents would modulate the reactivity of the carbonyl center. Computational studies on the aldol reactions of propiophenone enolates have provided insight into the stereoselectivity of such transformations. researchgate.net

The formation of imines from propiophenone and its derivatives has also been studied computationally. pearson.com These studies help in understanding the reaction pathway which involves nucleophilic attack of an amine on the carbonyl carbon followed by dehydration. pearson.com

Furthermore, the photochemistry of propiophenone derivatives has been investigated through both experimental and computational methods. cdnsciencepub.comacs.org The photolysis of β-azido-propiophenone, for example, has been studied using TD-DFT to understand the excited states and the formation of reactive intermediates. acs.org

Conceptual Studies on Structure-Reactivity Relationships

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net For propiophenone derivatives, SAR studies have been crucial in developing new therapeutic agents. nih.gov

In a series of propafenone-related compounds, which share the phenylpropiophenone moiety, the substitution pattern on the aromatic ring and at the nitrogen atom was found to be critical for their biological activity as modulators of multidrug resistance. nih.gov Similarly, studies on propiophenone derivatives as potential antidiabetic agents have shown that specific substitutions can lead to potent and effective compounds. nih.gov

For this compound, the following structure-reactivity relationships can be inferred:

Steric Effects: The 2'-methyl group provides significant steric hindrance around the carbonyl group, which would likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon compared to an unsubstituted propiophenone.

Electronic Effects: The isopropyl and methyl groups are electron-donating. This increases the electron density on the phenyl ring, making it more susceptible to electrophilic aromatic substitution. These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves.

Reactivity of the Carbonyl Group: The electron-donating nature of the alkyl groups slightly reduces the electrophilicity of the carbonyl carbon, which could also slow down nucleophilic addition reactions.

Computational tools like Frontier Molecular Orbital (FMO) analysis can be used to predict reactivity. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Derivatives and Analogues of 5 Isopropyl 2 Methylpropiophenone: Synthesis and Exploration

Design and Synthesis of Novel Propiophenone (B1677668) Analogues

The design of novel analogues of 5'-isopropyl-2'-methylpropiophenone can be approached by modifying either the aromatic ring or the propiophenone side chain. These modifications aim to introduce new functionalities, alter the electronic and steric properties of the molecule, and thereby explore new chemical space.

One potential strategy for modifying the aromatic core is inspired by the chemistry of carvacrol (B1668589) (5-isopropyl-2-methylphenol), which shares the same substituted benzene (B151609) ring as this compound. Research on carvacrol has shown that the phenolic hydroxyl group can be a versatile handle for further functionalization. For instance, a series of hydrazide-based sulfonamide derivatives of carvacrol have been synthesized. researchgate.net This involved reacting carvacrol with ethyl bromoacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. This intermediate was then reacted with various substituted sulfonyl chlorides to yield a library of novel sulfonamide derivatives. researchgate.net A similar synthetic strategy could be envisioned starting from a hydroxylated version of this compound, opening pathways to a diverse range of analogues.

Another approach to generating novel analogues involves reactions targeting the propiophenone side chain. The α-carbon of the keto group is particularly reactive and can be a site for various chemical transformations. For example, the α-bromination of propiophenone derivatives is a well-established reaction. lookchem.comnih.gov This bromo-intermediate can then serve as a precursor for the introduction of various nucleophiles, such as amines, to generate aminoketone derivatives. nih.gov This method allows for the systematic variation of the substituent at the α-position, enabling the synthesis of a wide array of analogues with potentially different properties.

The following table outlines a conceptual synthetic scheme for novel analogues based on known reactions of related compounds:

| Starting Material | Reagents and Conditions | Intermediate/Product | Potential Analogue Class |

| 5'-hydroxy-2'-methylpropiophenone | 1. Ethyl bromoacetate, K2CO3, Acetone, Reflux2. Hydrazine hydrate, Ethanol, Reflux3. Substituted sulfonyl chloride, Triethylamine, Pyridine | Hydrazide-based sulfonamide derivative | Analogues with modified aromatic ring |

| This compound | Bromine, Acetic acid | α-Bromo-5'-isopropyl-2'-methylpropiophenone | α-Halogenated intermediates |

| α-Bromo-5'-isopropyl-2'-methylpropiophenone | Methylamine, Base | α-Methylamino-5'-isopropyl-2'-methylpropiophenone | α-Aminoketone derivatives |

Structure-Reactivity Relationships in Structurally Modified Derivatives

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. mdpi.com Modifications to the structure of this compound are expected to have a significant impact on its reactivity. These changes can be broadly categorized into electronic and steric effects.

Electronic effects arise from the introduction of electron-donating or electron-withdrawing groups. For instance, the introduction of a hydroxyl group on the aromatic ring, as in the carvacrol-inspired analogues, would increase the electron density of the ring, potentially influencing the reactivity of the ketone carbonyl group through resonance and inductive effects. Conversely, the introduction of a nitro group would have the opposite effect, making the carbonyl carbon more electrophilic.

Steric effects are related to the size and spatial arrangement of the substituents. The isopropyl and methyl groups on the aromatic ring of the parent compound already impart a certain degree of steric hindrance around the propiophenone core. Further modifications, such as the introduction of bulky substituents at the α-position of the side chain, would increase this steric crowding. This can influence the accessibility of the carbonyl group to attacking reagents, thereby affecting reaction rates and, in some cases, dictating the stereochemical outcome of a reaction.

Synthesis of Chiral Derivatives of this compound

The propiophenone side chain of this compound contains a prochiral center at the carbonyl carbon. Reduction of the ketone or addition of a nucleophile can lead to the formation of a new stereocenter, resulting in chiral derivatives. The synthesis of single enantiomers of these chiral derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities and physical properties.

Stereoselective synthesis aims to produce a single stereoisomer in high yield and purity. iupac.org This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

One common approach is the asymmetric reduction of the ketone to a chiral alcohol. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. For example, various chiral catalysts based on transition metals like palladium have been developed for the stereoselective reduction of ketones. nih.gov

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. This approach has been successfully used in the stereoselective synthesis of various chiral compounds.

Furthermore, enzymatic reactions offer a highly selective route to chiral molecules. Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity under mild conditions. Biocatalytic reduction of ketones to produce chiral alcohols is a well-established and environmentally friendly method.

The synthesis of chiral derivatives of this compound could be approached by adapting known stereoselective methods for other propiophenones. For instance, the stereoselective synthesis of methyl (4R,5S)-5-isopropyl-2-phenyloxazoline-4-carboxylate has been achieved through a palladium-catalyzed equilibration, demonstrating the feasibility of controlling stereochemistry in related systems. nih.gov

The following table summarizes potential strategies for the synthesis of chiral derivatives of this compound:

| Synthetic Strategy | Description | Example Reagents/Catalysts |

| Asymmetric Reduction | Direct reduction of the ketone to a chiral alcohol using a chiral catalyst or reagent. | Chiral Borane (B79455) Reagents, (R)- or (S)-CBS catalysts, Chiral Ruthenium or Rhodium catalysts. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. | Evans' oxazolidinones, Samp or Ramp hydrazones. |

| Enzymatic Resolution/Reduction | Use of enzymes to selectively react with one enantiomer or to produce a chiral product. | Lipases for kinetic resolution of racemic alcohols, Ketoreductases for asymmetric reduction of the ketone. |

| Catalytic Asymmetric Addition | Addition of a nucleophile to the carbonyl group in the presence of a chiral catalyst. | Chiral Lewis acids, Organocatalysts. |

The successful synthesis and characterization of these novel chiral derivatives would provide valuable additions to the chemical toolkit and could lead to the discovery of molecules with interesting and useful properties.

Applications of 5 Isopropyl 2 Methylpropiophenone in Organic Synthesis

Role as an Intermediate in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic transformation of simpler, commercially available molecules into complex target structures is fundamental. pharmafeatures.com Substituted propiophenones are valuable starting materials in this context, serving as foundational scaffolds that can be chemically modified in a sequential manner. libretexts.orglibretexts.org

Precursor for Advanced Building Blocks

5'-Isopropyl-2'-methylpropiophenone can theoretically serve as a precursor to a variety of more complex chemical building blocks. The propiophenone (B1677668) moiety contains a reactive carbonyl group and an alpha-carbon that are amenable to a wide range of chemical transformations. For instance, the alpha-position of the ketone can be halogenated, typically with bromine, to form an α-haloketone. This transformation is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules. For example, the bromination of 4'-methylpropiophenone (B145568) is a key step in the synthesis of certain cathinone (B1664624) derivatives. chemicalbook.com

The resulting α-bromo ketone is a powerful electrophile, capable of reacting with various nucleophiles to introduce new functional groups. This reactivity allows for the construction of more elaborate molecular structures. A general scheme for such a transformation is presented below.

| Reactant | Reagent | Product Type | Potential Application |

| Substituted Propiophenone | Bromine (Br₂) or HBr/H₂O₂ | α-Bromopropiophenone | Intermediate for heterocycle synthesis chemicalbook.com |

| α-Bromopropiophenone | Amine (e.g., Methylamine) | Aminoketone | Precursor to pharmacologically active compounds chemicalbook.com |

| α-Bromopropiophenone | Thiourea/Thioamide | Thiazole derivative | Synthesis of heterocyclic scaffolds cdnsciencepub.com |

These building blocks can then be used in further synthetic steps, highlighting the role of the initial propiophenone as a critical starting material.

Synthesis of Ring-Substituted Aromatic Compounds

The existing isopropyl and methyl groups on the aromatic ring of this compound direct the position of any subsequent electrophilic aromatic substitution reactions. Both the methyl group and the isopropyl group are ortho-, para-directing activators. However, the propiophenone group is a meta-directing deactivator. The interplay of these directing effects would determine the outcome of further substitutions, such as nitration, halogenation, or sulfonation, on the aromatic ring.

Planning the sequence of reactions is crucial in the synthesis of polysubstituted aromatic compounds to ensure the correct placement of functional groups. libretexts.orglibretexts.org For example, propiophenone itself can be chlorinated at the meta position. libretexts.org In the case of this compound, the positions open for substitution would be influenced by the steric hindrance and electronic effects of the three existing substituents. This allows for the synthesis of specifically substituted aromatic compounds that might be difficult to access through other synthetic routes.

Utility as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. The propiophenone framework can act as a versatile synthon for building more complex molecular architectures, particularly heterocyclic compounds.

Research on other propiophenones has demonstrated their utility in condensation reactions to form various heterocyclic rings, which are core structures in many pharmaceutical agents. pjps.pk For instance, propiophenone can react with other reagents in multi-component reactions to form highly substituted pyridines. mdpi.com Similarly, substituted propiophenones are used to synthesize 2-aminothiazole (B372263) derivatives, which have a range of therapeutic applications. cdnsciencepub.com Another example is the use of a propiophenone-substituted benzimidazole (B57391) derivative in the development of new anthelmintic drugs. pjps.pk

While no specific examples exist for this compound, its chemical structure suggests it could participate in similar synthetic pathways to yield complex, polycyclic, or heterocyclic molecules with a specific substitution pattern dictated by its isopropyl and methyl groups.

Exploratory Biochemical and Biological Research Avenues for 5 Isopropyl 2 Methylpropiophenone

Investigation of Enzyme Interactions and Substrate Specificity (Conceptual)

The structural features of 5'-Isopropyl-2'-methylpropiophenone, namely its aromatic ketone backbone, suggest it could be a substrate or modulator for various enzymes. The isopropyl and methyl groups on the phenyl ring, as well as the ethyl ketone chain, create a specific steric and electronic profile that would govern its interaction with enzyme active sites.

Conceptually, enzymes that metabolize other aromatic ketones are likely candidates for interaction. These could include oxidoreductases, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which are known to act on a wide range of aromatic ketones. academie-sciences.frresearchgate.net The stereoselectivity of such enzymes could be influenced by the substitution pattern on the aromatic ring. acs.orgmdpi.com For instance, studies on the bioreduction of aromatic ketones have shown that the position and nature of substituents significantly affect the enantiomeric excess of the resulting chiral alcohols. researchgate.netmdpi.com

Furthermore, enzymes like tryptophan synthase β-subunit (TrpB) have been engineered to catalyze reactions with ketone-derived enolates, including those from propiophenone (B1677668). nih.gov This highlights the potential for enzymes to be adapted to accept this compound as a substrate for carbon-carbon bond formation.

In Vitro Enzyme Activity Modulation Studies (Conceptual)

In vitro studies could be designed to investigate whether this compound can act as an inhibitor or an allosteric modulator of specific enzymes. Propiophenone derivatives have been investigated for their inhibitory potential against various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and cyclooxygenase (COX) enzymes. researchgate.netmdpi.com

The following table outlines a conceptual framework for in vitro enzyme activity modulation studies:

| Enzyme Class | Potential Interaction | Rationale based on Analogous Compounds | Experimental Assay |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Competitive or non-competitive inhibition | Propiophenone is a known substrate for ADHs; substituted derivatives can act as inhibitors. acs.org | Spectrophotometric assay monitoring NAD(P)H consumption/regeneration. |

| Protein Tyrosine Phosphatases (PTPs) | Inhibition | Propiophenone derivatives have been synthesized as potential PTP1B inhibitors for diabetes research. researchgate.net | Phosphatase activity assay using a synthetic substrate. |

| Cyclooxygenases (COX-1/COX-2) | Inhibition | Certain tryptamine (B22526) derivatives with a propiophenone moiety show COX-2 inhibitory activity. mdpi.com | COX fluorescent inhibitor screening assay. |

| Monoamine Oxidase (MAO-B) | Inhibition | Tryptamine-propiophenone hybrids have been evaluated as MAO-B inhibitors. mdpi.com | MAO-B activity assay measuring the production of hydrogen peroxide. |

Biocatalytic Transformations and Biotransformation Pathways (Conceptual)

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. semanticscholar.org this compound could serve as a prochiral ketone substrate for stereoselective reduction by whole-cell biocatalysts or isolated enzymes to produce the corresponding chiral alcohol. This is a common transformation for aromatic ketones. researchgate.netmdpi.comunimi.it

Engineered enzymes could also be employed for more complex transformations. For example, the use of engineered tryptophan synthase to perform asymmetric alkylation of propiophenone suggests that this compound could be a substrate for forming new carbon-carbon bonds. nih.gov Additionally, one-pot reactions combining biocatalytic steps with chemocatalytic processes could be explored for the synthesis of novel derivatives. researchgate.net

Potential biocatalytic transformations are summarized in the table below:

| Transformation Type | Enzyme/System | Potential Product | Significance/Rationale |

| Asymmetric Reduction | Ketoreductases (KREDs), Whole-cell biocatalysts (e.g., yeasts) | (R)- or (S)-1-(5'-isopropyl-2'-methylphenyl)propan-1-ol | Production of enantiomerically pure chiral alcohols, which are valuable building blocks in pharmaceuticals. academie-sciences.frmdpi.comunimi.it |

| Asymmetric Alkylation | Engineered Tryptophan Synthase (TrpB) | Chiral nitrogen heterocycles | Creation of complex, chirally dense molecules from a simple ketone precursor. nih.gov |

| Hydroxylation/Dihydroxylation | Dioxygenases | Catechol derivatives | Biotransformation of aromatic compounds to produce functionalized intermediates. researchgate.net |

| Reductive Amination | Imine Reductases (IREDs) / Transaminases (ATAs) | Chiral amines | Synthesis of chiral amines, which are important pharmacophores. academie-sciences.fr |

Potential as Biochemical Probes or Modulators in Experimental Systems (Conceptual)

Derivatives of propiophenone have been explored for their utility as intermediates in the synthesis of fluorescent probes and other research tools. ontosight.ai The ketone group in this compound is a versatile chemical handle that can be modified. For instance, it can be derivatized with reporter groups (fluorophores, biotin) via oxime or hydrazone formation, allowing for the creation of probes to study biological systems. nih.gov

Such probes could be used to:

Identify protein targets: If the compound shows biological activity, a tagged version could be used in pull-down assays to identify its binding partners.

Visualize cellular processes: A fluorescently labeled version could be used in microscopy to track its localization within cells.

Serve as a synthetic intermediate: The propiophenone scaffold is used in the synthesis of various biologically active molecules, including anti-inflammatory agents and potential anticancer drugs. tandfonline.comnih.gov

The potential applications as a biochemical tool are conceptually outlined below:

| Application Area | Conceptual Approach | Rationale/Example |

| Enzyme Inhibitor Screening | Use as a scaffold for library synthesis | Propiophenone derivatives have been synthesized and screened for anticancer and antidiabetic properties. researchgate.netnih.gov |

| Activity-Based Probing | Derivatization with a reactive group | α-Haloacetophenones have been used as covalent inhibitors for protein tyrosine phosphatases. acs.org |

| Fluorescent Probe Development | Attachment of a fluorophore | Derivatives of p-benzyloxypropiophenone are suggested for use as fluorescent probes. ontosight.ai |

Theoretical Considerations of Metabolic Pathways (Conceptual)

In the absence of direct metabolic studies on this compound, its metabolic fate can be predicted based on the known metabolism of other aromatic ketones and xenobiotics. libretexts.orgrsc.org The primary routes of metabolism would likely involve Phase I and Phase II reactions.

Phase I Metabolism (Functionalization):

Reduction of the Ketone: The carbonyl group is a prime target for reduction by ketoreductases to form the corresponding secondary alcohol. This can create a new chiral center, leading to stereoisomeric metabolites. libretexts.org

Oxidation of the Isopropyl Group: The isopropyl moiety could undergo hydroxylation at the tertiary carbon or at one of the methyl groups, catalyzed by cytochrome P450 (CYP) enzymes.

Oxidation of the Methyl Group: The methyl group on the aromatic ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Aromatic Hydroxylation: CYP-mediated hydroxylation of the aromatic ring is a common metabolic pathway for aromatic compounds. rsc.org

Phase II Metabolism (Conjugation): The functional groups introduced during Phase I (hydroxyl, carboxyl) would be susceptible to conjugation with polar molecules to increase water solubility and facilitate excretion.

Glucuronidation: The hydroxylated metabolites could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic hydroxyl groups, if formed, could be sulfated by sulfotransferases (SULTs).

The following table presents a theoretical metabolic pathway for this compound:

| Metabolic Phase | Reaction Type | Enzyme Family (Conceptual) | Potential Metabolite Structure |

| Phase I | Ketone Reduction | Aldo-Keto Reductases (AKRs) | 1-(5'-isopropyl-2'-methylphenyl)propan-1-ol |

| Phase I | Aliphatic Hydroxylation | Cytochrome P450 (CYP) | 5'-(1-hydroxy-1-methylethyl)-2'-methylpropiophenone |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated-5'-isopropyl-2'-methylpropiophenone |

| Phase I | Benzylic Oxidation | Cytochrome P450 (CYP) | 5'-isopropyl-2'-(hydroxymethyl)propiophenone |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of a hydroxylated metabolite |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate of a phenolic metabolite |

Advanced Methodologies for the Study and Application of 5 Isopropyl 2 Methylpropiophenone

Flow Chemistry and Continuous Processing in Synthesis

The synthesis of substituted propiophenones, such as 5'-isopropyl-2'-methylpropiophenone, is traditionally accomplished through batch processes, often employing Friedel-Crafts acylation. libretexts.orgchemistryjournals.net This method involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemistryjournals.net However, batch processing is often associated with challenges such as poor heat and mass transfer, potential for runaway reactions, and difficulties in scaling up. researcher.life Continuous flow chemistry offers a compelling alternative, providing significant advantages in terms of safety, efficiency, and scalability. researcher.liferesearchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researcher.life This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, enabling highly exothermic or cryogenic reactions to be conducted safely. researcher.life

A key synthetic route to this compound is the Friedel-Crafts acylation of 4-isopropyltoluene with propanoyl chloride. In a continuous flow setup, the reagents can be pumped separately and mixed at a T-junction before entering a heated or cooled reactor coil. The use of solid-supported catalysts, such as silica-supported phosphotungstic acid, can further enhance the process by simplifying purification and enabling catalyst recycling. researchgate.net

A recent study on the continuous flow synthesis of 3-methoxy propiophenone (B1677668), a structurally related compound, demonstrated the feasibility and benefits of this approach. The process involved a Grignard reaction in a flow reactor, achieving high conversion rates and productivities. researcher.life This serves as a strong precedent for the application of flow chemistry to the synthesis of other substituted propiophenones.

Table 1: Comparison of Batch vs. Flow Chemistry for Propiophenone Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited, affecting reaction rates and selectivity. | Enhanced due to small reactor dimensions and efficient mixing. |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky on a large scale. | Smaller reaction volumes at any given time significantly reduce risks. |

| Scalability | Scaling up can be complex and may require process redesign. | Straightforward scale-up by running the system for longer or in parallel. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Yield & Selectivity | Can be lower due to side reactions and decomposition. | Often higher due to better control and rapid quenching of reactive intermediates. |

The implementation of continuous processing for the synthesis of this compound would likely involve a multi-step flow system. This could integrate the Friedel-Crafts acylation with subsequent work-up and purification steps, creating a streamlined and automated manufacturing process.

Application in Materials Science Systems (Conceptual, related to ketone photoinitiator roles)

Aromatic ketones are a well-established class of photoinitiators, crucial components in photopolymerization processes used in coatings, adhesives, and 3D printing. rsc.orgtuwien.at These molecules absorb light and generate reactive species, typically free radicals, that initiate the polymerization of monomers and oligomers to form a solid polymer network. rsc.org this compound, with its ketone functionality and substituted aromatic ring, conceptually fits the profile of a Type II photoinitiator.

Photoinitiators are broadly classified into Type I (photocleavage) and Type II (hydrogen abstraction) initiators. bohrium.com Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. Type II photoinitiators, which include many aromatic ketones like benzophenone (B1666685) and thioxanthone, require a co-initiator, typically a hydrogen donor such as an amine or thiol. rsc.org Upon excitation by UV or visible light, the ketone is promoted to an excited triplet state. This excited state then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a radical from the co-initiator, both of which can initiate polymerization. rsc.org

The specific structure of this compound, featuring an isopropyl and a methyl group on the benzene (B151609) ring, is expected to influence its photochemical properties. The electron-donating nature of these alkyl substituents can affect the energy levels of the excited states and the efficiency of intersystem crossing to the reactive triplet state. Research on related propiophenone derivatives has shown that the substitution pattern significantly impacts the initiation efficiency and spectroscopic properties.

For instance, the commercial photoinitiator 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) (Irgacure 2959) is widely used in biomedical applications for hydrogel formation. researchgate.netnih.gov Its structure, while different, highlights how modifications to the propiophenone backbone can tailor the initiator's properties, such as solubility and reactivity. researchgate.netnih.gov

Table 2: Conceptual Properties of this compound as a Photoinitiator

| Property | Conceptual Role/Effect |

| Chromophore | The propiophenone moiety acts as the primary light-absorbing group. |

| Substitution Pattern | The 5'-isopropyl and 2'-methyl groups can influence the absorption wavelength and molar extinction coefficient. |

| Initiation Mechanism | Likely acts as a Type II photoinitiator, requiring a hydrogen-donating co-initiator. |

| Reactivity | The electron-donating alkyl groups may enhance the reactivity of the excited triplet state towards hydrogen abstraction. |

| Solubility | The alkyl groups increase the lipophilicity, making it suitable for non-aqueous polymer systems. |

| Applications | Conceptually applicable in UV-curable coatings, inks, and as a component in photo-responsive materials. |